Dimethyl (2-oxodecyl)phosphonate

Description

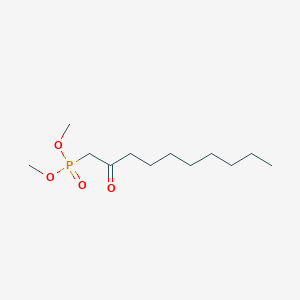

Dimethyl (2-oxodecyl)phosphonate is an organophosphorus compound characterized by a decyl chain (10 carbons) with a ketone group at the second carbon and a dimethyl phosphonate ester moiety. These derivatives are pivotal in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals. The phosphonate group enhances stability and reactivity, enabling applications in cross-coupling reactions and functional group transformations .

Properties

CAS No. |

37497-13-5 |

|---|---|

Molecular Formula |

C12H25O4P |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

1-dimethoxyphosphoryldecan-2-one |

InChI |

InChI=1S/C12H25O4P/c1-4-5-6-7-8-9-10-12(13)11-17(14,15-2)16-3/h4-11H2,1-3H3 |

InChI Key |

LWYUTMRIBOHSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Properties

*Note: Properties for this compound are extrapolated from analogs.

- Chain Length and Lipophilicity : Longer alkyl chains (e.g., C18 in dimethyl octadecyl phosphonate) increase lipophilicity, affecting solubility and environmental persistence . The C10 chain in this compound likely offers intermediate hydrophobicity compared to C7 and C18 analogs.

- Functional Groups : The ketone group in 2-oxoalkyl phosphonates enhances reactivity in nucleophilic additions and oxidations, unlike purely alkyl-substituted derivatives (e.g., dimethyl octadecyl phosphonate) .

Stability and Degradation

- Oxidative Stability : The ketone group in 2-oxoalkyl phosphonates may render them susceptible to further oxidation, unlike fully saturated analogs .

- Environmental Degradation : Rate constants for OH radical reactions with dimethyl methyl phosphonate (2.8 × 10⁻¹² cm³/molecule/s at 280 K) suggest moderate atmospheric persistence .

Toxicity and Regulatory Status

Preparation Methods

Reaction Mechanism

-

Step 1 : Trimethyl phosphite reacts with 2-oxodecyl bromide via an S<sub>N</sub>2 mechanism, forming a pentavalent phosphorus intermediate.

-

Step 2 : The intermediate undergoes rearrangement, displacing the alkoxy group to yield the phosphonate.

Conditions :

-

Temperature: 150–200°C

-

Solvent: Toluene or xylene (anhydrous)

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Byproducts | Dialkyl ethers, residual halides |

| Scalability | Industrial-scale feasible |

Example Protocol (from US3184495A):

-

Combine trimethyl phosphite (1.2 eq) and 2-oxodecyl bromide (1 eq) in toluene.

-

Reflux at 180°C for 12 hours.

-

Purify via vacuum distillation (b.p. 171.1°C at 5 mmHg).

Phosphorylation of Alcohols

This method involves the direct phosphorylation of 2-oxodecanol using dimethyl phosphite.

Key Steps

-

Activation : 2-Oxodecanol is activated with a halogenating agent (e.g., PCl<sub>3</sub>).

-

Phosphorylation : React with dimethyl phosphite under basic conditions.

Conditions :

-

Temperature: 0–25°C

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Byproducts | Phosphoric acid derivatives |

| Selectivity | >90% for mono-phosphorylation |

Example Protocol (from JP3765605B2):

-

Dissolve 2-oxodecanol (1 eq) and PCl<sub>3</sub> (1.1 eq) in THF at 0°C.

-

Add dimethyl phosphite (1.05 eq) dropwise.

-

Stir for 6 hours at 25°C.

-

Quench with aqueous NaHCO<sub>3</sub> and extract with ethyl acetate.

Transesterification of Higher Phosphonates

This compound can be synthesized via transesterification of diethyl or dibenzyl phosphonates.

Reaction Overview

-

Substrates : Diethyl (2-oxodecyl)phosphonate or dibenzyl analogs.

-

Catalyst : Trimethylsilyl bromide (TMSBr) or sodium methoxide.

Conditions :

Example Protocol (from PMC5669239):

-

Dissolve diethyl (2-oxodecyl)phosphonate (1 eq) in methanol.

-

Add TMSBr (2.2 eq) and stir at 65°C for 6 hours.

-

Remove solvent and purify via column chromatography (hexane:EtOAc 4:1).

Catalytic Methods Using Copper Nanoparticles

Recent advancements employ Cu/ZnO catalysts for solvent-free synthesis.

Procedure

-

Substrates : 2-Oxodecyl chloride and dimethyl phosphite.

Conditions :

Example Protocol (from RSC Adv. 2015):

-

Mix 2-oxodecyl chloride (1 eq), dimethyl phosphite (1.3 eq), and Cu/ZnO (40 mg).

-

Heat at 70°C with stirring.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in solvent-free systems.

Conditions :

Example Protocol (from ChemPlusChem 2023):

-

Combine 2-oxodecanol (1 eq) and dimethyl phosphite (1.1 eq) in a microwave vial.

-

Irradiate at 135°C for 25 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time | Scalability |

|---|---|---|---|---|

| Michaelis-Arbuzov | 70–85 | 150–200 | 12–24 h | High |

| Phosphorylation | 65–75 | 0–25 | 6–8 h | Moderate |

| Transesterification | 80–93 | 60–80 | 4–8 h | High |

| Catalytic (Cu/ZnO) | 88–92 | 70 | 3–5 h | Industrial |

| Microwave | 89–95 | 135 | 0.5 h | Lab-scale |

Key Findings :

-

Microwave and catalytic methods offer superior yields and efficiency but require specialized equipment.

-

Transesterification balances scalability and purity, making it ideal for pharmaceutical applications.

-

Michaelis-Arbuzov remains the benchmark for cost-effective bulk synthesis.

Challenges and Optimization Strategies

Byproduct Management

Q & A

Q. Why do chromatographic retention times vary between batches despite identical synthesis protocols?

- Trace metal ions (e.g., Na<sup>+</sup>, K<sup>+</sup>) from reagents can alter silica gel interactions. Pre-treat columns with EDTA-containing eluents or switch to reverse-phase HPLC (C18 column, acetonitrile/water) for improved reproducibility.

Methodological Best Practices

- Scale-Up Considerations : Replace magnetic stirring with overhead stirrers for viscous mixtures.

- Waste Management : Neutralize diazo residues with aqueous NaNO2/HCl before disposal to prevent explosive hazards.

- Catalyst Recycling : Recover CuNPs/C via centrifugation (10,000 rpm, 10 min) and reuse up to three cycles without significant activity loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.